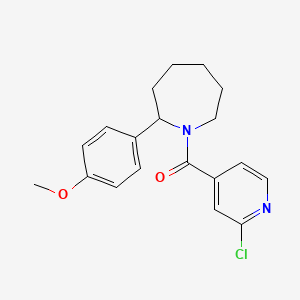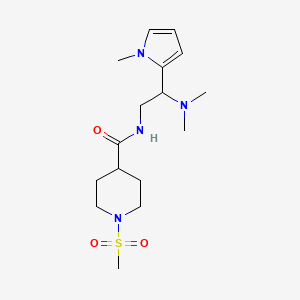
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide" is a chemical entity that appears to be related to a class of compounds with various pharmacological activities. The papers provided discuss derivatives of N-[2-(dimethylamino)ethyl] with different core structures such as acridine, piperazine, and piperidine, which have been synthesized and evaluated for their biological activities, including antitumor, antiallergy, and anti-acetylcholinesterase activities .
Synthesis Analysis
The synthesis of related compounds involves the introduction of various substituents to the core structure to enhance biological activity. For instance, derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide with substitutions at the 5-position have been prepared, showing in vivo antitumor activity . Similarly, a series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides was synthesized for antiallergy activity . The synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has also been reported, with modifications leading to increased anti-acetylcholinesterase activity .
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their biological activity. For example, the presence of electron-withdrawing substituents in the acridine derivatives ensures that the chromophore remains uncharged at physiological pH, which is essential for antitumor activity against solid tumors . The basicity of the nitrogen atom in the piperidine ring is also a significant factor, as seen in the anti-acetylcholinesterase activity of piperidine derivatives .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are tailored to enhance their biological activity and bioavailability. For instance, the acridine derivatives' physicochemical properties are adjusted to allow for DNA intercalation and efficient distribution in vivo . The piperazine derivatives' affinity for H1 histaminic receptors is influenced by their chemical structure, as seen in their ability to inhibit tritiated mepyramine binding .
Wissenschaftliche Forschungsanwendungen
Aromatic Nucleophilic Substitution Reactions
A study by Sekiguchi, Horie, and Suzuki (1988) explored the aromatic nucleophilic substitution reactions of 1-dialkylamino-2,4-dinitronaphthalenes with primary or secondary amines, demonstrating the reactivity of dimethylamino groups in complex molecular structures. This work provides a foundation for understanding the chemical behavior of compounds containing dimethylamino groups in synthetic chemistry Sekiguchi, Horie, & Suzuki, 1988.
Synthesis and Antiallergy Activity
Walsh et al. (1990) synthesized a series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides and evaluated them for antiallergy activity. This study highlights the potential pharmaceutical applications of compounds with a dimethylaminoethyl moiety, offering insights into their biological activity Walsh et al., 1990.
Cyanoacetamide in Heterocyclic Chemistry
Research by Bialy and Gouda (2011) on the use of cyanoacetamide for synthesizing benzothiophenes with various functional groups, including dimethylamino, provides a glimpse into the versatility of such compounds in creating heterocyclic structures with potential antitumor and antioxidant activities Bialy & Gouda, 2011.
Ionic-Bonded Negative Photosensitive Polyimides
A study by Fukushima, Oyama, and Tomoi (2003) focused on the development of ionic-bonded negative photosensitive polyimides with pendant aminoalkyl (meth)acrylamide groups, showcasing the application of dimethylamino functionalities in material sciences, particularly in the creation of fine patterns for industrial applications Fukushima, Oyama, & Tomoi, 2003.
Anti-Acetylcholinesterase Activity
The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for their anti-acetylcholinesterase activity by Sugimoto et al. (1990) demonstrate the relevance of dimethylamino-containing compounds in the search for new therapeutic agents, particularly those targeting neurodegenerative diseases Sugimoto et al., 1990.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O3S/c1-18(2)15(14-6-5-9-19(14)3)12-17-16(21)13-7-10-20(11-8-13)24(4,22)23/h5-6,9,13,15H,7-8,10-12H2,1-4H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLTYFQAKNCSSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2CCN(CC2)S(=O)(=O)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

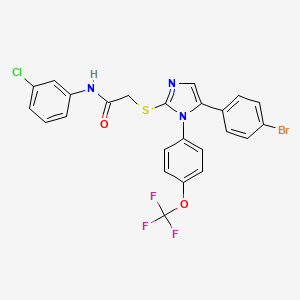
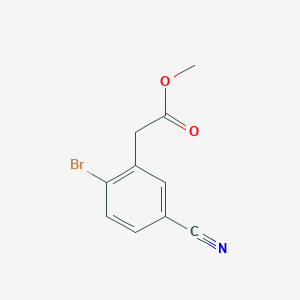
![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2549373.png)
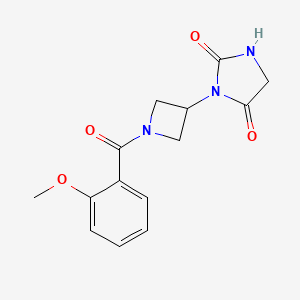
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxy-1-naphthamido)benzofuran-2-carboxamide](/img/structure/B2549377.png)
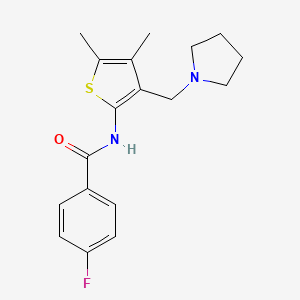
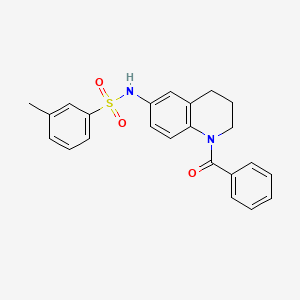
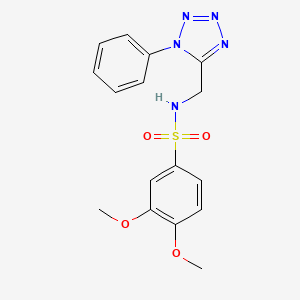
![2-Methyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2549384.png)
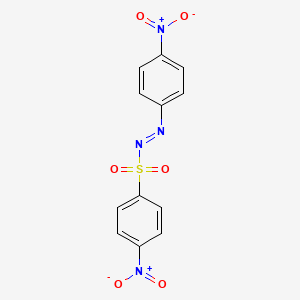
![(E)-N'-methoxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide](/img/structure/B2549388.png)
![N-(3-methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2549391.png)
